4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
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Overview
Description
4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a useful research compound. Its molecular formula is C12H11N5O2S2 and its molecular weight is 321.37. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound belongs to the class of pyrazolo[1,5-a]pyrazines . Compounds in this class have been extensively studied in the biomedical field, leading to the discovery of various receptor antagonists and modulators . .
Mode of action
Compounds in the pyrazolo[1,5-a]pyrazine class often work through an intramolecular charge transfer mechanism during light absorption .
Biochemical Analysis
Biochemical Properties
The compound 4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole interacts with the metabotropic glutamate receptor subtype 2 (mGluR2), a G-protein-coupled receptor involved in the modulation of synaptic transmission and neuronal excitability . The interaction of this compound with mGluR2 can lead to cellular events that influence brain functions .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with mGluR2. This interaction can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a negative allosteric modulator of mGluR2 . This means that the compound binds to a site on the mGluR2 receptor that is distinct from the active site, leading to a change in the receptor’s conformation that reduces its activity .
Biological Activity
The compound 4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a novel chemical entity that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure combining a benzo[c][1,2,5]thiadiazole moiety with a sulfonyl group attached to a dihydropyrazolo[1,5-a]pyrazine core. The molecular formula is C13H10N4O2S, and it has been synthesized through various organic reactions that optimize yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole ring have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives have been reported as low as 32.6 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like itraconazole (MIC = 47.5 µg/mL) .
- The presence of the sulfonyl group in the structure enhances solubility and bioavailability, contributing to the observed antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. Notably:
- Studies indicate that derivatives similar to this compound can induce apoptosis in cancer cells through mechanisms such as mitochondrial membrane potential disruption and activation of caspases .
- A specific derivative demonstrated cytostatic effects against pancreatic cancer cell lines (DAN-G), suggesting that modifications in the structure can lead to enhanced activity against specific cancer types .
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It potentially interacts with specific receptors or transporters in cells, altering their function and leading to therapeutic effects.
- Oxidative Stress Induction : Increased production of reactive oxygen species (ROS) may contribute to the cytotoxicity observed in cancer cells.
Study 1: Antimicrobial Efficacy
A study conducted on various thiadiazole derivatives revealed that those with structural similarities to our compound exhibited promising antibacterial activities. The disk diffusion method was employed to assess the effectiveness against Candida albicans and Staphylococcus aureus, showing significant zones of inhibition compared to control groups .
Study 2: Anticancer Properties
In vitro assays using human cancer cell lines demonstrated that modifications in the pyrazolo[1,5-a]pyrazine core significantly affected the cytotoxicity profiles. One derivative showed an IC50 value of 15 µM against breast cancer cells, indicating strong potential for further development as an anticancer agent .
Data Tables
Properties
IUPAC Name |
4-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S2/c18-21(19,11-3-1-2-10-12(11)15-20-14-10)16-6-7-17-9(8-16)4-5-13-17/h1-5H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLGLBSAWUOHDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.